molecular formula C19H15ClN2O2S B2628320 7-chloro-2-(3-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 902938-87-8

7-chloro-2-(3-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2628320
CAS No.: 902938-87-8
M. Wt: 370.85
InChI Key: OZRJDTVYBRTKRZ-UHFFFAOYSA-N
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Description

7-chloro-2-(3-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure combining a chromeno and pyrimidine moiety, which contributes to its diverse chemical properties and biological activities.

Scientific Research Applications

Chemistry

In chemistry, 7-chloro-2-(3-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its cytotoxic effects against various cancer cell lines, making it a candidate for anticancer drug development .

Medicine

In medicine, the compound’s ability to interact with specific molecular targets has led to research into its use as a therapeutic agent for diseases such as cancer and inflammatory disorders .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For instance, some pyrrolo[2,3-d]pyrimidine derivatives are known to inhibit certain enzymes, thereby interfering with specific biological pathways .

Safety and Hazards

As with any chemical compound, handling “7-chloro-2-(3-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” would require appropriate safety measures. Some similar compounds are known to be hazardous and can cause irritation upon contact .

Future Directions

The study of chromeno[2,3-d]pyrimidine derivatives is a promising field, particularly in medicinal chemistry. These compounds could be further investigated for their potential biological activities and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-(3-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-ethoxybenzaldehyde with malononitrile to form a benzylidene intermediate. This intermediate then undergoes cyclization with 2-amino-4-chloropyrimidine in the presence of a base to yield the desired chromeno[2,3-d]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-(3-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-2-(3-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione stands out due to its unique combination of chromeno and pyrimidine moieties, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and the potential for developing new therapeutic agents .

Properties

IUPAC Name

7-chloro-2-(3-ethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2S/c1-2-23-14-5-3-4-11(9-14)17-21-18-15(19(25)22-17)10-12-8-13(20)6-7-16(12)24-18/h3-9H,2,10H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRJDTVYBRTKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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